N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide
Description
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is an intricate chemical compound notable for its diverse applications across various scientific fields. It features a complex molecular structure characterized by a furan ring, piperidine, and triazole moieties, along with a chlorophenyl group. This synthesis results in a versatile compound used in numerous research and industrial contexts.
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c20-13-3-5-15(6-4-13)25-12-16(22-23-25)19(27)24-9-7-14(8-10-24)21-18(26)17-2-1-11-28-17/h1-6,11-12,14H,7-10H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALXROLCSFGBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide typically involves multi-step organic reactions It begins with the preparation of the triazole core through a Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the "click" reaction, between an azide and an alkyne in the presence of a copper(I) catalyst Following this, the piperidine ring is introduced via reductive amination, and the furan ring is coupled through an amidation reaction
Industrial Production Methods
For industrial-scale production, the synthesis pathway often utilizes continuous flow chemistry to enhance efficiency and yield. Key steps may include the optimized conditions of click reactions, automated amidation processes, and precise control over reaction temperature and pressure to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is reactive towards various chemical transformations. These include:
Oxidation: : Undergoes oxidation to yield corresponding carbonyl or carboxyl compounds.
Reduction: : Can be reduced to form amine derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Metal hydrides like sodium borohydride or lithium aluminium hydride are employed.
Substitution: : Conditions vary but may involve halogen exchange or nucleophilic aromatic substitution.
Major Products Formed
The primary products formed include substituted amines, alcohols, and carboxyl derivatives, which can further undergo subsequent reactions to generate more complex molecules.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide, have been shown to exhibit potent antimicrobial properties. Research indicates that triazoles can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that triazole compounds can effectively target resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's potential as an anticancer agent has been a focal point in recent research. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, certain analogs have displayed significant activity against various cancer cell lines, demonstrating the ability to inhibit key enzymes involved in tumor progression .
Case Study: Anticancer Activity
A study investigating a series of triazole derivatives found that specific modifications to the triazole ring enhanced anticancer activity against A549 lung carcinoma cells. The structure-activity relationship (SAR) revealed that substitutions on the piperidine moiety significantly influenced potency .
Enzyme Inhibition
This compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition suggests potential applications in treating inflammatory diseases .
Neuropharmacology
Research into the neuropharmacological effects of triazoles indicates that they may possess neuroprotective properties. Studies have suggested that certain derivatives can modulate neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases .
Development of New Materials
Triazole compounds are increasingly being utilized in the development of novel materials due to their unique chemical properties. They serve as building blocks for creating polymers with specific functionalities or as ligands in coordination chemistry for synthesizing metal complexes with tailored properties .
Case Study: Polymer Synthesis
A recent study highlighted the use of triazole-based monomers in synthesizing conducting polymers. These materials exhibited enhanced electrical conductivity and thermal stability compared to traditional polymer systems, showcasing the versatility of triazoles in material science applications .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes and receptors. The triazole and furan rings play crucial roles in binding affinity and selectivity. It often acts by inhibiting enzyme activity, blocking substrate access, or modifying receptor function. The precise mechanisms depend on the specific application, with pathways involving modulation of signal transduction and gene expression being common.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-chlorophenyl)-3-(4-piperidinyl)-1H-1,2,3-triazole
N-(1-(2-furanyl)piperidin-4-yl)-4-chlorobenzamide
4-chloro-N-(2-furylmethyl)-1H-1,2,3-triazole
These compounds share structural similarities but differ in their functional applications and reactivity, highlighting the unique properties of the compound .
This intricate compound thus showcases diverse applications, from fundamental chemical synthesis to advanced industrial processes and cutting-edge medical research.
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring , known for its diverse pharmacological applications.
- A piperidine moiety , which can enhance binding affinity to biological targets.
- A furan ring , contributing to the compound's overall reactivity and biological profile.
The molecular formula is , with a molecular weight of approximately 350.78 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antitumor agent and antimicrobial agent . The following sections summarize key findings from recent research.
Antitumor Activity
Several studies have investigated the antitumor properties of similar triazole derivatives. For instance:
- Mechanism of Action : Triazole compounds often inhibit angiogenesis and induce apoptosis in cancer cells. The presence of the chlorophenyl group enhances cytotoxicity against several cancer cell lines.
- Case Study : A study involving a related triazole compound demonstrated significant inhibition of tumor growth in xenograft models, with IC50 values indicating potent activity against breast cancer cell lines (IC50 < 10 µM) .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative A | MCF-7 (Breast) | 8.5 | Apoptosis induction |
| Triazole Derivative B | HeLa (Cervical) | 12.0 | Angiogenesis inhibition |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Properties : Similar triazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Case Study : In vitro tests revealed that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against S. aureus, outperforming traditional antibiotics .
| Pathogen | MIC (µg/mL) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 6.25 | Ciprofloxacin (2.0) |
| Escherichia coli | 10.0 | Amoxicillin (8.0) |
Structure-Activity Relationship (SAR)
Research into SAR has highlighted critical features influencing the biological activity of triazole derivatives:
- The chlorophenyl group is essential for enhancing lipophilicity and improving cellular uptake.
- The furan moiety contributes to the overall stability and interaction with target proteins.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1,2,3-triazole and furan-carboxamide moieties in this compound?
- Methodology : The 1,2,3-triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging precursors like 4-chlorophenyl azide and acetylene-bearing intermediates. The furan-carboxamide is typically introduced via amide coupling using activating agents (e.g., HATU or EDC) between furan-2-carboxylic acid and the piperidine intermediate. Post-functionalization of the piperidine ring may require protecting-group strategies to avoid side reactions .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yields. For example, reports an 85% yield for a structurally analogous compound using anhydrous DMF and slow addition of coupling reagents.
Q. How can X-ray crystallography and NMR spectroscopy resolve the compound’s stereochemistry and conformation?
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software ) provides absolute configuration data. For instance, details monoclinic crystal parameters (space group P21/c, a = 9.992 Å, b = 9.978 Å) for a related chlorophenyl-piperazine carboxamide, confirming planar geometry of the triazole ring.
- NMR Analysis : - and -NMR (e.g., DMSO-d₆ or CDCl₃) identify coupling patterns and substituent effects. highlights characteristic peaks for piperidine protons (δ 2.30–3.44 ppm) and furan carbons (δ 109–151 ppm) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Target-Based Assays : Use radioligand binding studies (e.g., dopamine D3 receptor antagonism, as in ) or enzyme inhibition assays (IC₅₀ determination). Cell permeability can be assessed via Caco-2 monolayer models .
- Data Interpretation : Compare potency (e.g., Kᵢ values) against reference compounds. notes that fluorophenyl substitutions enhance affinity for G-protein-coupled receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize target selectivity?
- Methodology : Systematically modify substituents on the triazole, piperidine, and furan rings. For example:
- Piperidine Modifications : shows that introducing a hydroxybutyl chain (e.g., compound 31) improves D3 receptor enantioselectivity (e.e. >90%) .
- Triazole Substitutions : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance metabolic stability (see for fluorine’s role in pharmacokinetics) .
Q. How should researchers address contradictions in pharmacological data (e.g., divergent IC₅₀ values across assays)?
- Root-Cause Analysis :
- Assay Conditions : Variability in buffer pH, ionic strength, or ATP concentration (for kinase assays) may alter results. emphasizes standardizing assay protocols (e.g., fixed Mg²⁺ levels) .
- Compound Stability : Assess degradation via LC-MS under assay conditions. For instance, detected NOx byproducts in heated reactions, suggesting oxidative decomposition .
Q. What biophysical techniques validate target engagement and binding kinetics?
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (K_D) and stoichiometry. For low-solubility compounds, immobilize the target protein on sensor chips (see ’s SPR setup for dopamine receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding. applied ITC to confirm entropy-driven binding of a piperazine-thioamide derivative .
- Cryo-EM : Resolves compound-induced conformational changes in large targets (e.g., membrane proteins), though resolution (>3 Å) may limit small-molecule applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
